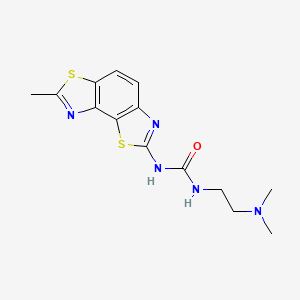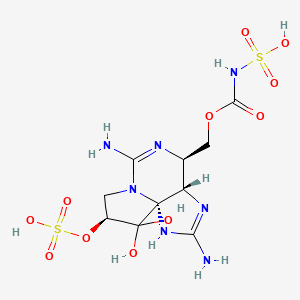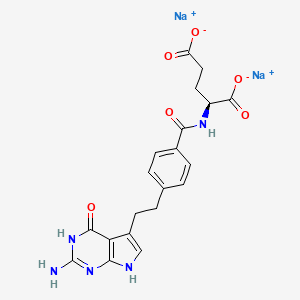
DMCM hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMCM hydrochloride is a benzodiazepine inverse agonist that displays anxiogenic and potent convulsant activity . It is a nonselective full inverse agonist of benzodiazepine and shows binding affinity at human recombinant GABAA αxβ3γ2 receptor subtypes .
Molecular Structure Analysis
DMCM hydrochloride has a molecular formula of C17H19ClN2O4 and a molecular weight of 350.8 g/mol . The InChIKey is FHCRBVQGMZUJKY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
DMCM hydrochloride has a molecular weight of 350.8 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of DMCM hydrochloride are both 350.1033348 g/mol . Its topological polar surface area is 73.4 Ų .Applications De Recherche Scientifique
Benzodiazepine Inverse Agonist
DMCM hydrochloride is a benzodiazepine inverse agonist . This means it binds to the same receptors as benzodiazepines but produces effects that are opposite to those of benzodiazepines. While benzodiazepines are known for their sedative, anti-anxiety, and muscle relaxant effects, DMCM hydrochloride, as an inverse agonist, can produce effects such as anxiety and convulsions .
Anxiogenic Activity
DMCM hydrochloride displays anxiogenic activity . This means it can induce anxiety. This property makes it a useful tool in research for studying anxiety disorders and the effects of anti-anxiety medications .
Convulsant Activity
DMCM hydrochloride has potent convulsant activity . It can induce seizures or increase the susceptibility to seizures. This makes it valuable in the study of epilepsy and other seizure disorders, as well as in the development and testing of anti-convulsant medications .
Neuropharmacology Research
DMCM hydrochloride is used in neuropharmacology research . Its effects on the GABA A receptors, which are major inhibitory neurotransmitter receptors in the brain, make it a useful tool for studying the function of these receptors and the role they play in various neurological and psychiatric disorders .
Compound Libraries
DMCM hydrochloride is included in compound libraries , such as the Tocriscreen 2.0 Max . These libraries are collections of compounds with diverse biological activities, used in high-throughput screening for drug discovery and biomedical research .
Pain and Learning Research
There is evidence that DMCM hydrochloride can inhibit pain and learning in rats . This suggests potential applications in the study of pain mechanisms and cognitive processes .
Safety And Hazards
While specific safety and hazard information for DMCM hydrochloride was not found, it’s important to handle all chemicals with care. Avoid breathing in dust, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of any spill or leak .
Propriétés
IUPAC Name |
methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCRBVQGMZUJKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DMCM hydrochloride | |
CAS RN |
82499-00-1 |
Source


|
| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)







![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)


